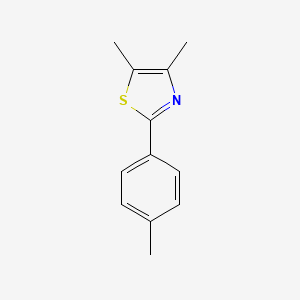

4,5-Dimethyl-2-p-tolyl-thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-8-4-6-11(7-5-8)12-13-9(2)10(3)14-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRVPLQZYKFRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 4,5 Dimethyl 2 P Tolyl Thiazole Scaffolds

Electrophilic Aromatic Substitution Patterns on the Thiazole (B1198619) Nucleus (C4, C5)

The thiazole ring is generally considered to be an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the positions of substitution are highly dependent on the electronic nature of the substituents already present on the ring. In the case of 4,5-dimethyl-2-p-tolyl-thiazole, the electron-donating nature of the two methyl groups at C4 and C5 increases the electron density of the thiazole ring, thereby activating it towards electrophilic substitution.

The p-tolyl group at the C2 position, also being an electron-donating group, further enhances the electron density of the ring. Consequently, electrophilic attack is directed primarily to the C5 position, which is the most electron-rich and sterically accessible site. The C4 position is less favored for substitution due to the steric hindrance imposed by the adjacent methyl group and the p-tolyl substituent.

| Position | Relative Reactivity towards Electrophiles | Influencing Factors |

| C4 | Lower | Steric hindrance from adjacent methyl and p-tolyl groups. |

| C5 | Higher | Activated by two electron-donating methyl groups and the p-tolyl group. |

Nucleophilic Reactivity at Thiazole Ring Positions (C2)

The C2 position of the thiazole ring is the most electron-deficient carbon atom and is, therefore, the primary site for nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms. In this compound, the presence of the p-tolyl group at this position can influence the reactivity. While the p-tolyl group is generally electron-donating, its steric bulk can also play a role in modulating the accessibility of the C2 position to nucleophiles.

Displacement of a leaving group at the C2 position by a nucleophile is a common reaction for thiazole derivatives. The feasibility of this reaction depends on the nature of the leaving group and the strength of the incoming nucleophile.

Oxidative Transformations of the Thiazole Ring System

The thiazole ring in this compound can undergo oxidation to form sulfoxides or sulfones. The sulfur atom in the thiazole ring is susceptible to oxidation by various oxidizing agents. The specific product formed depends on the strength of the oxidizing agent and the reaction conditions.

| Oxidizing Agent | Product |

| Mild Oxidants (e.g., H₂O₂) | Thiazole N-oxide |

| Strong Oxidants (e.g., peroxy acids) | Thiazole sulfoxide, Thiazole sulfone |

Reductive Pathways and Their Impact on Product Structure

The thiazole ring can be reduced to form dihydrothiazoles. The conditions for reduction and the resulting product structure are influenced by the substituents on the ring. The double bonds within the thiazole ring of this compound can be selectively reduced using appropriate reducing agents. For instance, catalytic hydrogenation can lead to the formation of thiazolidine (B150603) derivatives. The specific stereochemistry of the reduction product will be influenced by the steric environment around the double bonds.

Ring-Opening and Rearrangement Mechanisms of Thiazole Derivatives

Thiazole derivatives, under certain conditions, can undergo ring-opening and rearrangement reactions. These transformations can be initiated by heat, light, or chemical reagents. For instance, treatment with strong bases can lead to the cleavage of the thiazole ring. The specific pathway of ring-opening and the nature of the resulting products are highly dependent on the substitution pattern of the thiazole ring.

Influence of Peripheral Substituents (e.g., p-tolyl, methyl groups) on Thiazole Reactivity

The peripheral substituents on the this compound molecule play a crucial role in directing its reactivity.

p-Tolyl Group at C2: This electron-donating group increases the electron density of the thiazole ring, particularly at the C5 position, making it more susceptible to electrophilic attack. Its steric bulk can also influence the approach of reagents to the C2 position.

Acid-Base Catalysis in Thiazole Transformations

Acid and base catalysis plays a significant role in many reactions involving thiazoles. The nitrogen atom in the thiazole ring is basic and can be protonated by acids. This protonation can activate the ring towards certain nucleophilic attacks or facilitate ring-opening reactions. The pKa of the thiazolium ion is a key parameter in understanding its behavior in acidic media.

Conversely, bases can be used to deprotonate acidic protons on the substituents or to promote elimination and condensation reactions. For example, the Hantzsch thiazole synthesis, a common method for preparing thiazoles, is typically carried out under basic conditions. researchgate.net

Derivatization and Functionalization Strategies of 4,5 Dimethyl 2 P Tolyl Thiazole Analogues

Regioselective Functionalization of the Thiazole (B1198619) Core (C2, C4, C5)

The functionalization of the thiazole core at its C2, C4, and C5 positions is a cornerstone of derivatization, allowing for precise control over the molecule's final structure. The reactivity of these positions can be exploited to introduce a variety of substituents.

The C2 position is often involved in the initial synthesis of the thiazole ring itself, for instance, through the Hantzsch synthesis where it originates from a thioamide. Post-synthesis modification at C2 can also be achieved. For example, 2-aminothiazoles can be converted into 2-halothiazoles via Sandmeyer-type reactions. nih.gov This involves treating the 2-amino group with a copper halide in the presence of an alkyl nitrite. nih.gov

The C4 and C5 positions, occupied by methyl groups in the parent compound, can also be sites for functionalization, although this often requires starting from different precursors or employing specific reactions that can activate these positions.

Functionalization at the C5 position of a thiazole ring has been demonstrated through direct C-H bond activation. For instance, an efficient and regioselective C-5 arylation of thiazolo[3,2-b]-1,2,4-triazoles has been developed using a simple copper catalyst. nih.gov This method allows for the introduction of various aryl groups with high yields and tolerates a wide range of functional groups. nih.gov While this is demonstrated on a fused system, the principle of direct C-H arylation represents a powerful strategy for modifying the thiazole core.

Modifications of the p-Tolyl Side Chain and Its Impact on Molecular Properties

The p-tolyl group at the C2 position is a significant feature of the molecule, and its modification can profoundly influence the compound's electronic and steric properties. Alterations can be made to the methyl group or the aromatic ring itself.

Substitution patterns on the distal aryl group have been shown to strongly influence the affinity of thiazole derivatives for biological targets. nih.gov In a series of 2-halo-4-(phenylethynyl)thiazoles, variations in the substituents on the phenyl ring led to significant changes in binding affinity for the mGlu₅ receptor. nih.gov This highlights the principle that modifying the p-tolyl group, for example by introducing electron-withdrawing or -donating groups, can tune the molecule's biological activity.

Furthermore, studies on thiazole-based hydrazones have shown that substituting the phenyl ring (analogous to the p-tolyl group) with different moieties affects the molecule's electronic properties, such as the HOMO-LUMO band gap. nih.gov For instance, the introduction of a methyl group at the para position can enhance charge transfer within the molecule. nih.gov This demonstrates that even subtle changes to the p-tolyl side chain can have a measurable impact on the molecular properties.

Introduction of Diverse Functional Groups (e.g., Halogens, Carboxylates, Amino, Carbonitrile)

A wide array of functional groups can be introduced onto the thiazole scaffold to create a library of analogues with diverse chemical properties.

Halogens: Halogens can be readily introduced onto the thiazole ring. As mentioned, 2-aminothiazoles serve as versatile precursors for 2-chloro, 2-bromo, and 2-iodo derivatives through reactions with copper halides and n-butyl nitrite. nih.gov Yields for these reactions tend to increase with the size of the halogen. nih.gov Fluorine can also be introduced; for example, 2-fluorothiazoles have been synthesized from their 2-bromo counterparts using reagents like Kryptofix® 2.2.2 and anhydrous potassium fluoride. nih.gov

Amino Group: The 2-amino group is a key functional handle. It is often incorporated during the synthesis of the thiazole ring by using thiourea (B124793) or its derivatives. mdpi.comnih.gov These 2-aminothiazole (B372263) derivatives can then be used as building blocks for further modifications, such as the halogenations described above or N-acylation. nih.govresearchgate.net

Carbonitrile Group: The carbonitrile group can be introduced onto side chains attached to the thiazole ring. For example, Sonogashira cross-coupling reactions between a halo-thiazole and an appropriately substituted alkyne can be used to append a benzonitrile (B105546) moiety. nih.gov Specifically, 3-((2-fluorothiazol-4-yl)ethynyl)benzonitrile has been synthesized from a 2-bromothiazole (B21250) precursor. nih.gov

The following table summarizes the synthesis of various 2-halothiazole derivatives from their 2-amino precursors. nih.gov

| Starting Material (Amine) | Reagent | Product (Halide) | Yield (%) |

| 6a | CuCl₂ / n-BuONO | 7a (2-Chloro) | 25 |

| 6b | CuCl₂ / n-BuONO | 7b (2-Chloro) | 15 |

| 6a | CuBr₂ / n-BuONO | 8a (2-Bromo) | 60 |

| 6b | CuBr₂ / n-BuONO | 8b (2-Bromo) | 55 |

| 6a | CuI / I₂ / n-BuONO | 9a (2-Iodo) | 88 |

| 6b | CuI / I₂ / n-BuONO | 9b (2-Iodo) | 85 |

Table based on data for the halogenation of 2-amino-4-(arylethynyl)thiazoles. nih.gov

Formation of Fused and Bridged Thiazole Systems

The thiazole ring can serve as a foundation for constructing more complex polycyclic structures, including fused and bridged systems. These modifications can dramatically alter the three-dimensional shape and properties of the molecule.

A domino reaction has been developed to synthesize fused-thiazole derivatives using readily available epoxy-ketones and thiourea or thioamide derivatives in acetic acid. nih.govrti.org This method provides an efficient route to a variety of fused systems, including those derived from complex natural products like steroids. nih.govrti.org

Another strategy involves the condensation of 4-amino-1,2,4-triazole-3-thiols with α-haloketones to form thiazolo[3,2-b] nih.govresearchgate.netekb.egtriazoles. nih.gov This approach has been used to create a wide range of functionalized fused heterocycles. nih.gov Similarly, reacting 2-aminothiazoles with dialkyl acetylenedicarboxylates can lead to the formation of fused thiazolo[3,2-a]pyrimidine systems. mdpi.com This can be achieved in a one-pot, three-component reaction involving thiourea, an α-haloketone, and the acetylenedicarboxylate, offering high efficiency. mdpi.com

Multicomponent polymerization techniques have also been employed to create fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units, demonstrating the versatility of thiazole in materials science applications. rsc.org

Hybridization with Other Heterocyclic Scaffolds (e.g., Pyrazoles, Triazoles, Pyridines, Quinoxalines)

Hybridizing the thiazole moiety with other heterocyclic rings is a powerful strategy in medicinal chemistry to create novel scaffolds with potentially enhanced or multi-target activities. ekb.egekb.eg

Pyrazoles: Thiazole-pyrazoline hybrids have been synthesized and show a range of biological activities. ekb.egekb.eg These hybrid molecules combine the structural features of both heterocycles, allowing for extensive exploration of structure-activity relationships. ekb.egekb.eg The synthesis of pyrazolyl-thiazole derivatives of thiophene (B33073) has also been reported, involving a multi-step process starting from the condensation of acetyl thiophene with phenyl hydrazine. rsc.org

Triazoles: Thiazole can be fused with the triazole ring system to create structures like thiazolo[3,2-b] nih.govresearchgate.netekb.egtriazoles, as previously mentioned. nih.gov Non-fused triazole-pyrazole hybrids can also be synthesized and linked to a thiazole unit, often utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov

Other Heterocycles: The hybridization approach is not limited to pyrazoles and triazoles. For example, novel purine-pyrazole hybrids have been designed that incorporate a thiazole moiety. nih.gov The synthesis of dihydropyrimido-thiazine dicarboxylates has been achieved through a one-pot, three-component reaction, demonstrating the fusion of thiazine (B8601807) and pyrimidine-like structures with the thiazole precursor chemistry. mdpi.com

The following table presents examples of synthesized hybrid heterocyclic systems containing a thiazole moiety.

| Hybrid System | Synthetic Strategy | Precursors | Reference |

| Thiazolo[3,2-a]pyrimidine | Three-component reaction | Thiourea, α-haloketone, dialkyl acetylenedicarboxylate | mdpi.com |

| Thiazolo[3,2-b] nih.govresearchgate.netekb.egtriazole | Condensation | 4-Amino-1,2,4-triazole-3-thiol, α-haloketone | nih.gov |

| Purine-pyrazole-thiazole | Multi-step synthesis | Purine and pyrazole (B372694) precursors, thiazole formation step | nih.gov |

| Thiazole-Pyrazoline | Condensation reactions | Thiazole-containing chalcones and hydrazines | ekb.egekb.eg |

Strategies for Charge Derivatization for Analytical Applications

Derivatizing thiazole compounds to carry a permanent charge is a key strategy for enhancing their detectability in analytical techniques, particularly mass spectrometry.

A picomole-scale method for the charge derivatization of peptides for sequence analysis by mass spectrometry has been developed. acs.org This involves using a derivatizing agent that, while not explicitly 4,5-dimethyl-2-p-tolyl-thiazole, highlights the utility of the thiazole chemical space in creating reagents for analytical purposes.

More broadly, the concept involves attaching a "charged mass tag" to an analyte of interest. nih.gov For example, a derivatizing reagent can be designed with a thiol-selective reactive group and a pre-charged pyridinium (B92312) unit. nih.gov This strategy ensures that the resulting derivative is permanently charged, which maximizes its ionization efficiency and sensitivity in electrospray ionization mass spectrometry (ESI-MS). nih.gov Applying this principle, a thiazole derivative could be functionalized with a quaternary ammonium (B1175870) or pyridinium salt, transforming it into a charged species for high-sensitivity analytical detection. This "reactive ionization" approach can be rapid and requires minimal sample preparation. nih.gov

Advanced Spectroscopic Characterization Methodologies for 4,5 Dimethyl 2 P Tolyl Thiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4,5-Dimethyl-2-p-tolyl-thiazole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group and the methyl groups attached to the thiazole (B1198619) ring.

The four aromatic protons on the p-tolyl group, due to their chemical non-equivalence and coupling to each other, would typically appear as a pair of doublets in the aromatic region of the spectrum (approximately δ 7.0-8.0 ppm). The protons ortho to the thiazole ring are expected to be slightly downfield compared to the protons meta to it. The methyl group on the p-tolyl ring would present as a sharp singlet, typically in the range of δ 2.3-2.4 ppm. The two methyl groups attached to the thiazole ring at positions 4 and 5 are also expected to appear as distinct singlets. Based on data from similar structures, these methyl signals can be anticipated around δ 2.3-2.7 ppm. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Aromatic Protons (ortho to thiazole) |

| ~7.25 | Doublet | 2H | Aromatic Protons (meta to thiazole) |

| ~2.65 | Singlet | 3H | 4- or 5-CH₃ on thiazole |

| ~2.35 | Singlet | 3H | p-tolyl-CH₃ |

| ~2.33 | Singlet | 3H | 4- or 5-CH₃ on thiazole |

Note: The predicted data is based on the analysis of structurally related compounds reported in the literature. nih.govnih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the two quaternary carbons (C2 and C4/C5) and the two methyl-substituted carbons (C4/C5) of the thiazole ring. The p-tolyl group would contribute signals for four aromatic carbons (two protonated and two quaternary) and one methyl carbon. The C2 carbon of the thiazole ring, being attached to sulfur and nitrogen and the aromatic ring, is expected to be significantly downfield. The carbons of the p-tolyl group will have characteristic shifts, with the carbon attached to the thiazole ring being the most downfield among them. The methyl carbons will appear in the upfield region of the spectrum. Data from analogous compounds suggest the methyl carbons on the thiazole ring would appear in the range of δ 18-22 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C2 (Thiazole) |

| ~150 | C4/C5 (Thiazole) |

| ~140 | C-ipso (p-tolyl) |

| ~138 | C-para (p-tolyl) |

| ~129 | CH (p-tolyl) |

| ~126 | CH (p-tolyl) |

| ~125 | C4/C5 (Thiazole) |

| ~21 | p-tolyl-CH₃ |

| ~19 | 4- or 5-CH₃ on thiazole |

| ~18 | 4- or 5-CH₃ on thiazole |

Note: The predicted data is based on the analysis of structurally related compounds reported in the literature. nih.gov

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons on the p-tolyl ring, confirming their ortho relationship. No cross-peaks would be observed for the singlet methyl signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between the aromatic protons and their attached carbons on the p-tolyl ring, as well as between the methyl protons and their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the ortho-protons of the p-tolyl ring to the C2 carbon of the thiazole ring, confirming the attachment of the phenyl group at this position. Correlations from the methyl protons on the thiazole ring to the C4 and C5 carbons would confirm their positions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₃NS), the calculated exact mass would be compared to the experimentally measured mass. A close match between the two values (typically within a few parts per million) provides strong evidence for the proposed molecular formula. For example, in the analysis of a similar compound, 2-(2-(dicyclopropylmethylene)hydrazinyl)-4-p-tolylthiazole, HRMS was used to confirm its elemental composition. mdpi.com

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| C₁₂H₁₄NS⁺ | 204.0892 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would likely produce a prominent protonated molecular ion peak [M+H]⁺, which would correspond to the molecular weight of the compound plus the mass of a proton. This technique is valuable for confirming the molecular weight of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. In the analysis of this compound, GC-MS is instrumental for both qualitative and quantitative assessments, providing insights into the compound's purity and molecular structure.

The gas chromatography component separates the volatile this compound from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process involves bombarding the molecule with a high-energy electron beam, leading to the formation of a molecular ion (M+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak which confirms the molecular weight of this compound. Furthermore, the fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would arise from the cleavage of the thiazole ring and the bonds connecting the p-tolyl group. Analysis of these fragments allows for the unambiguous identification of the compound. While specific experimental data for this exact compound is not widely published, the expected fragmentation pattern can be predicted based on the known fragmentation of similar thiazole and aromatic structures.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Predicted) | Significance |

| [M]+ | [C12H13NS]+ | 203 | Molecular Ion |

| [M-CH3]+ | [C11H10NS]+ | 188 | Loss of a methyl group from the thiazole or tolyl moiety |

| [p-tolyl]+ | [C7H7]+ | 91 | Fragmentation yielding the p-tolyl cation |

| [Thiazole core]+ | [C5H6NS]+ | 112 | Cleavage of the bond between the thiazole and tolyl groups |

Note: The m/z values are predicted and may vary slightly in experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique for the analysis of molecular vibrations. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes. This results in an IR spectrum that provides a wealth of information about the functional groups present in the molecule. For this compound, IR spectroscopy can confirm the presence of the thiazole ring, the p-tolyl group, and the dimethyl substituents.

The vibrational modes of this compound can be categorized into stretching and bending vibrations. The aromatic C-H stretching vibrations of the p-tolyl group are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching from the methyl groups on the thiazole ring appears in the 3000-2850 cm⁻¹ range. The C=N and C=C stretching vibrations within the thiazole and benzene (B151609) rings are expected to produce strong absorptions in the 1650-1450 cm⁻¹ region. tsijournals.com The C-S stretching vibration, characteristic of the thiazole ring, is generally found in the 800-600 cm⁻¹ range. tsijournals.com

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (p-tolyl) | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (Methyl) | 3000 - 2850 | Medium |

| C=N Stretch | Thiazole Ring | 1650 - 1550 | Medium to Strong |

| C=C Stretch | Thiazole and Benzene Rings | 1600 - 1450 | Medium to Strong |

| C-H Bend | Methyl Groups | 1450 - 1350 | Medium |

| C-H Out-of-Plane Bend | p-substituted Benzene | 850 - 800 | Strong |

| C-S Stretch | Thiazole Ring | 800 - 600 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. For this compound, the presence of conjugated π-systems in both the thiazole and p-tolyl rings gives rise to distinct electronic transitions.

The primary electronic transitions observed in this compound are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the conjugated system. The n → π* transitions are of lower intensity and result from the promotion of non-bonding electrons (from the nitrogen and sulfur atoms of the thiazole ring) to the π* antibonding orbitals.

The absorption maxima (λmax) are influenced by the extent of conjugation and the nature of the substituents. The p-tolyl group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption bands compared to an unsubstituted thiazole. The solvent in which the spectrum is recorded can also affect the position and intensity of the absorption bands. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Electronic Transition | Orbital Change | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | π bonding to π antibonding | 250 - 320 | High |

| n → π | non-bonding to π antibonding | 300 - 380 | Low to Medium |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the compound's structure and properties.

For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the molecule in the solid state. It would confirm the planarity of the thiazole ring and the orientation of the p-tolyl group relative to it. The dihedral angle between the thiazole and benzene rings is a key structural parameter that influences the extent of π-conjugation between the two ring systems. nih.gov

Table 4: Representative Crystallographic Parameters for a Thiazole Derivative

| Parameter | Description | Typical Value |

| Crystal System | The symmetry of the unit cell | Monoclinic or Orthorhombic |

| Space Group | The symmetry of the crystal lattice | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | Dependent on packing |

| C-N Bond Length (Thiazole) | Distance between Carbon and Nitrogen atoms | ~1.37 Å |

| C-S Bond Length (Thiazole) | Distance between Carbon and Sulfur atoms | ~1.72 Å |

| C=C Bond Length (Thiazole) | Distance between double-bonded Carbon atoms | ~1.36 Å |

| Dihedral Angle | Angle between thiazole and p-tolyl rings | Variable, influences conjugation |

| Intermolecular Interactions | e.g., C-H···π, π-π stacking | Distances and angles define strength |

Note: The values presented are typical for thiazole derivatives and may differ for the specific compound.

Computational Chemistry and Theoretical Investigations of 4,5 Dimethyl 2 P Tolyl Thiazole Architectures

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules like 4,5-Dimethyl-2-p-tolyl-thiazole. These methods provide detailed insights into molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Approaches and Basis Set Selection

Density Functional Theory (DFT) stands out as a prevalent method for investigating the structural and spectral characteristics of organic molecules, including thiazole (B1198619) derivatives. irjweb.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional that combines the accuracy of ab initio methods with the efficiency of density functional approaches.

The selection of a basis set is crucial for the accuracy of DFT calculations. For thiazole systems, a variety of basis sets have been successfully utilized. Common choices include Pople-style basis sets such as 6-311G(d,p) and 6-311++G(d,p). irjweb.comatlantis-press.comresearchgate.netnih.gov The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, especially in systems with heteroatoms and π-conjugation. For instance, studies on similar thiazole structures have shown that the B3LYP method paired with the 6-311++G(d,p) basis set provides reliable geometrical parameters that are in good agreement with experimental X-ray crystallography data. nih.gov Theoretical calculations for a series of N-(4-(4-alkoxyphenyl) thiazol-2-yl)-1-(naphthalen-2-yl) methanimine (B1209239) compounds were carried out using the B3LYP/6-311G(d,p) basis set to compute optimized geometrical structures. researchgate.net

Table 1: Commonly Used DFT Methods and Basis Sets for Thiazole Derivatives

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Electronic Properties | irjweb.comnih.gov |

| B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies | atlantis-press.comresearchgate.net |

Ab Initio and Semi-Empirical Methods for Electronic Properties

While DFT is widely used, other quantum chemical methods also find application. Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach, though they often require more computational resources for similar accuracy as DFT. Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, alternative for large molecular systems by incorporating experimental parameters. For thiazole derivatives, ab initio methods like CBS-APNO and CBS-Q have been used to calculate quantum chemical parameters and have shown results compatible with DFT methods. atlantis-press.comresearchgate.net These methods are particularly useful for obtaining highly accurate energy values.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Landscapes

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring and the sulfur atom, while the LUMO may be distributed across the π-conjugated system. irjweb.comresearchgate.net In a study on 5-acetyl-2,4-dimethylthiazole, the calculated HOMO-LUMO energy gap was 4.42 eV, indicating a significant charge transfer can occur within the molecule. researchgate.net For another thiazole derivative, N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, the calculated HOMO-LUMO gap was -4.6991 eV. irjweb.com This analysis helps in identifying the probable sites for electrophilic and nucleophilic attacks.

Table 2: Example FMO Data for Thiazole Derivatives

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | B3LYP/6-311G(d,p) | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| 5-acetyl-2,4-dimethylthiazole | HSEH1PBE/LanL2DZ | - | - | 4.42 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative potential (typically colored red) correspond to areas with a high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For thiazole derivatives, MEP analysis typically reveals that the nitrogen atom of the thiazole ring is a region of high negative potential, making it a likely site for protonation and hydrogen bonding. irjweb.comresearchgate.net The hydrogen atoms of the methyl groups and the tolyl ring would exhibit positive potential. This information is crucial for understanding intermolecular interactions and molecular recognition processes.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a detailed picture of charge transfer, electron delocalization, and hyperconjugative interactions. researchgate.net In the context of thiazole derivatives, NBO analysis can quantify the delocalization of π-electrons across the aromatic rings and the stabilizing interactions between occupied and unoccupied orbitals. For example, in a study of novel thiazole derivatives, NBO analysis was used to elucidate key electron delocalization effects, which are crucial for the stability of the molecular framework. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and assessing the stability of a molecule in a complex environment, such as in a solvent or bound to a biological target. researchgate.net

For thiazole derivatives intended for biological applications, MD simulations are used to evaluate the stability of the ligand-protein complex. nih.govnih.gov These simulations can reveal how the molecule adapts its conformation within a binding site and the nature of the intermolecular interactions that stabilize the complex, such as hydrogen bonds and π–π stacking. nih.gov For instance, 100-nanosecond simulations have been used to confirm the stability of thiazole-based compounds within protein active sites. nih.govresearchgate.net This type of analysis is crucial for drug design and understanding the mechanism of action of bioactive molecules.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic parameters of organic molecules. These theoretical calculations allow for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which are crucial for structural elucidation.

The prediction of NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus. By referencing these calculated values against a standard compound like tetramethylsilane (B1202638) (TMS), a predicted NMR spectrum can be generated. acs.org The accuracy of these predictions is often high, with reported errors for ¹⁵N chemical shifts being within ±9.56 ppm for many organic molecules. rsc.org Such calculations are invaluable for assigning signals in experimental spectra, distinguishing between isomers, and studying tautomeric equilibria. nih.govnih.govrsc.org

Similarly, the IR spectrum of a molecule can be computed by calculating its vibrational frequencies. DFT methods are used to determine the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies. researchgate.netmdpi.com While raw calculated frequencies are often higher than experimental values due to the harmonic approximation and basis set limitations, the application of scaling factors provides a predicted spectrum that correlates well with experimental data. researchgate.net This allows for the assignment of specific vibrational modes to observed IR absorption bands. mdpi.com

Illustrative Predicted Spectroscopic Data for a Thiazole Derivative

Disclaimer: The following table contains example data calculated for a structurally related thiazole to illustrate the output of computational methods. Specific experimental or calculated data for this compound is not available in the cited sources.

| Parameter | Atom/Bond | Predicted Value (Illustrative) |

| ¹H NMR Chemical Shift (ppm) | Thiazole-H | 7.15 |

| ¹³C NMR Chemical Shift (ppm) | Thiazole C=N | 168.5 |

| ¹³C NMR Chemical Shift (ppm) | Thiazole C-S | 150.2 |

| IR Frequency (cm⁻¹) | C=N Stretch | 1615 |

| IR Frequency (cm⁻¹) | Aromatic C=C Stretch | 1550 |

| IR Frequency (cm⁻¹) | C-S Stretch | 760 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are built using statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), to derive a mathematical equation that describes this relationship. imist.ma

The foundation of a QSRR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, including its topology, geometry, and electronic properties. For thiazole derivatives, these descriptors can be used to predict various reactivity parameters. A typical QSRR study involves calculating a wide range of descriptors for a set of thiazole compounds with known reactivity data. Statistical analysis then identifies the descriptors that have the most significant correlation with reactivity, leading to a predictive model. imist.manih.gov

These models are validated internally and externally to ensure their robustness and predictive power. imist.ma A well-validated QSRR model can then be used to predict the reactivity of new, unsynthesized thiazole derivatives, thereby prioritizing synthetic efforts toward molecules with desired characteristics. For instance, a QSRR model for a series of thiazole derivatives showed a high correlation (R² = 0.76 for MLR and R² = 0.98 for ANN) between descriptors like molar refractivity (MR), LogP, and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and their biological activity, which is a facet of their reactivity in a biological system. imist.ma

Common Molecular Descriptors in QSRR Studies of Thiazoles

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, susceptibility to attack |

| Dipole Moment | Polarity and charge distribution | |

| Topological | Molecular Connectivity Indices | Atomic connectivity and branching |

| Wiener Index | Molecular size and shape | |

| Physicochemical | LogP (Octanol-Water Partition) | Lipophilicity/Hydrophilicity |

| Molar Refractivity (MR) | Molecular volume and polarizability | |

| Geometrical | Molecular Surface Area | Size and accessibility for interaction |

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping the entire potential energy surface of a reacting system. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway a reaction will follow and predict its rate.

A classic example relevant to this compound is the Hantzsch thiazole synthesis. youtube.comorganic-chemistry.org This reaction typically involves the condensation of a thioamide with an α-haloketone. youtube.com Theoretical studies can elucidate the step-by-step mechanism of this process:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an S_N2 reaction to displace the halide. Computational models can confirm the feasibility of this step by calculating its activation energy.

Tautomerization and Cyclization: Following the initial attack, the molecule undergoes tautomerization. The nitrogen atom of the resulting iminothiol then performs an intramolecular nucleophilic attack on the carbonyl carbon. youtube.com DFT calculations can model this cyclization, identifying the transition state structure and the energy barrier associated with ring closure.

Dehydration: The final step is the elimination of a water molecule to form the aromatic thiazole ring. The reaction pathway for this dehydration can be computationally modeled to confirm the formation of the stable, aromatic final product.

By examining the energetics of each step, computational studies can explain regioselectivity, predict the effects of different substituents on the reaction rate, and even explore alternative, non-classical reaction pathways. nih.govpurkh.com

Pharmacokinetic Parameter Prediction through Computational Methods

In the context of drug discovery, predicting the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of a compound is critical. Performing these evaluations in silico saves considerable time and resources. nih.govtandfonline.com Various computational models and software tools, such as SwissADME and QikProp, are used to predict these properties for molecules like this compound based on their chemical structure. nih.govacs.org

These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties that are common among orally active drugs. tandfonline.com Beyond these simple rules, more complex models predict specific parameters such as:

Gastrointestinal (GI) Absorption: Predicts how well a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound is likely to cross into the central nervous system.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells. Predicting interaction with P-gp is important for understanding drug resistance and distribution.

Cytochrome P450 (CYP) Inhibition: CYPs are a major family of enzymes responsible for drug metabolism. Predicting the inhibition of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) is crucial to avoid adverse drug-drug interactions. nih.gov

These in silico ADMET (ADME-Toxicity) predictions help to identify potential liabilities early in the drug development process, allowing chemists to prioritize compounds with more favorable pharmacokinetic profiles for synthesis and further testing. acs.orgresearchgate.net

Illustrative Predicted Pharmacokinetic Parameters for Thiazole Derivatives

Disclaimer: The following table provides typical ADME-related parameters and their generally accepted ranges for drug-like molecules. It serves as an example of the output from computational prediction tools for thiazole derivatives.

| Parameter | Predicted Property/Value (Illustrative) | Significance |

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability is likely. tandfonline.com |

| GI Absorption | High | The compound is likely well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | The compound is not expected to cross into the brain. |

| P-gp Substrate | No | Not susceptible to efflux by P-glycoprotein. |

| CYP2D6 Inhibitor | No | Low risk of drug interactions involving this enzyme. |

| Log Kp (skin permeability) | -6.5 cm/s | Low permeability through the skin. |

Q & A

What are the optimal synthetic routes for 4,5-Dimethyl-2-p-tolyl-thiazole in enantioselective synthesis?

Level: Basic

Methodological Answer:

The synthesis of thiazole derivatives like this compound often employs cyclocondensation reactions. For enantioselective synthesis, chiral auxiliaries such as (S)-(+)-2-phenylglycinol can be used to induce stereochemistry. A typical protocol involves:

Reacting α-bromo ketones with thioureas or thioamides under reflux in polar aprotic solvents (e.g., DMSO or DMF).

Isolation of intermediates via vacuum distillation and recrystallization (water-ethanol mixtures yield ~65% purity).

Characterization by melting point analysis and chiral HPLC to confirm enantiomeric excess .

Which spectroscopic techniques are critical for confirming the structure of this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: H and C NMR to identify methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.1–7.5 ppm).

- X-ray Crystallography: Resolve stereochemistry and confirm dihedral angles between thiazole and p-tolyl groups (e.g., SHELXL refinement ).

- FTIR: Confirm C-S (650–750 cm) and C=N (1600–1680 cm) stretches.

- HRMS: Validate molecular weight (e.g., m/z 245.08 for [M+H]) .

How can computational methods predict the pharmacological activity of this compound?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., bacterial enzymes). Focus on binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen bonding with active sites.

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap) with antimicrobial activity .

How to resolve contradictions in crystallographic data during structural refinement?

Level: Advanced

Methodological Answer:

- Use SHELXL for iterative refinement, adjusting parameters like thermal displacement (U) and occupancy factors.

- Validate with R-factors: Aim for R1 ≤ 0.05 and wR2 ≤ 0.10.

- Cross-check with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C-H···π contacts) that may distort data .

What strategies are employed in structure-activity relationship (SAR) studies for thiazole derivatives?

Level: Advanced

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace p-tolyl with halogenated aryl groups) and evaluate bioactivity.

- Pharmacophore Mapping: Identify critical moieties (e.g., methyl groups at positions 4 and 5 enhance lipophilicity).

- In Vitro Assays: Test against Gram-positive bacteria (MIC ≤ 8 µg/mL) and fungal strains (e.g., Candida albicans) to correlate substituent effects with potency .

What protocols are recommended for evaluating the antimicrobial efficacy of this compound?

Level: Methodological

Answer:

- Broth Microdilution: Prepare serial dilutions (2–256 µg/mL) in Mueller-Hinton broth.

- Inoculum Standardization: Adjust bacterial suspensions to 0.5 McFarland standard (~1.5×10 CFU/mL).

- Endpoint Determination: MIC values are read after 18–24 hours at 37°C. Confirm results with triplicate experiments .

How to analyze conformational dynamics of this compound using density functional theory (DFT)?

Level: Advanced

Methodological Answer:

- Geometry Optimization: Use Gaussian 09 at B3LYP/6-311++G(d,p) to model ground-state structures.

- Potential Energy Surface (PES) Scans: Rotate dihedral angles (e.g., C2-thiazole–C1-p-tolyl) in 10° increments to identify energy minima.

- NBO Analysis: Quantify hyperconjugative interactions (e.g., σ→σ* stabilization) influencing stability .

How to optimize reaction conditions to improve yield in thiazole synthesis?

Level: Methodological

Answer:

- Solvent Screening: Compare DMSO (high polarity) vs. THF (low polarity); DMSO typically enhances cyclization.

- Catalyst Selection: Use p-toluenesulfonic acid (PTSA) for acid-catalyzed reactions (1–5 mol%).

- Temperature Control: Reflux at 80–100°C for 18–24 hours maximizes conversion .

How to address discrepancies in biological activity data across different studies?

Level: Advanced

Methodological Answer:

- Standardize Assays: Adopt CLSI guidelines for antimicrobial testing.

- Control Compounds: Include reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

- Statistical Analysis: Apply ANOVA (p ≤ 0.05) to assess significance of inter-study variability .

What are best practices for purity assessment of this compound?

Level: Methodological

Answer:

- HPLC: Use C18 columns (4.6 × 250 mm), acetonitrile-water gradient (70:30 to 90:10), and UV detection at 254 nm. Target ≥95% peak area.

- NMR Purity: Integrate proton signals to detect impurities (<5% by relative integration).

- Elemental Analysis: Match calculated vs. observed C, H, N, S content (deviation ≤0.4%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.